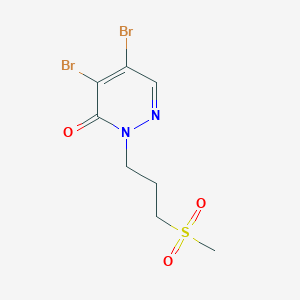![molecular formula C16H25N3O B6647480 3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C17H25N3O, and is commonly referred to as MPBD.
作用機序
The exact mechanism of action for MPBD is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This modulation may result in changes to the release of certain neurotransmitters in the brain, which can affect various physiological processes.
Biochemical and Physiological Effects:
MPBD has been shown to have a number of biochemical and physiological effects in animal studies. These effects include changes to the release of certain neurotransmitters, alterations in pain perception, and improvements in memory and learning.
実験室実験の利点と制限
One advantage of using MPBD in lab experiments is its ability to selectively bind to the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without affecting other receptor systems in the brain. However, one limitation of using MPBD is its relatively low potency compared to other sigma-1 receptor ligands.
将来の方向性
There are a number of potential future directions for research on MPBD. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease. Additionally, further studies may be needed to fully understand the mechanism of action for MPBD and its effects on various physiological processes.
合成法
The synthesis method for MPBD involves the reaction of 3-amino-N-methylbenzamide with 1-methylpiperidin-4-ylmethylchloride in the presence of a base such as potassium carbonate. This reaction results in the formation of MPBD as a white solid with a melting point of 131-133°C.
科学的研究の応用
MPBD has been studied for its potential use in scientific research due to its ability to bind to certain receptors in the brain. Specifically, MPBD has been shown to bind to the sigma-1 receptor, which is involved in a number of physiological processes including pain perception, memory, and mood regulation.
特性
IUPAC Name |
3-[[2-(1-methylpiperidin-4-yl)ethylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-19-9-6-13(7-10-19)5-8-18-12-14-3-2-4-15(11-14)16(17)20/h2-4,11,13,18H,5-10,12H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFRUEHGCMGONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNCC2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)


![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)
![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)

![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)

![N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647494.png)
![4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
![4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647512.png)